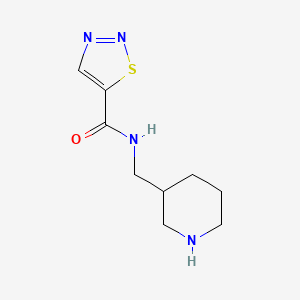![molecular formula C12H18N2OS B7589297 [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7589297.png)
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone, also known as MPTM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPTM is a member of the class of compounds known as piperidines, which are commonly used in the synthesis of pharmaceuticals. In
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. By inhibiting the reuptake of dopamine, [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone increases the levels of dopamine in the brain, which may help to alleviate the symptoms of Parkinson's disease and reduce drug-seeking behavior in addiction.
Biochemical and Physiological Effects
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to increase dopamine levels in the brain, which may have a number of biochemical and physiological effects. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, motivation, and reward. Increased dopamine levels may help to alleviate the symptoms of Parkinson's disease and reduce drug-seeking behavior in addiction.
Advantages and Limitations for Lab Experiments
One advantage of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. Additionally, [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to have a high affinity for the dopamine transporter, making it a potentially effective therapeutic agent for a number of conditions.
One limitation of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is its lack of selectivity for the dopamine transporter. [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to bind to a number of other receptors in the brain, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are a number of potential future directions for research on [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone. One area of research could focus on the development of more selective dopamine reuptake inhibitors that may be more effective in treating Parkinson's disease and addiction. Additionally, further research could be conducted to better understand the mechanism of action of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone and its effects on other neurotransmitter systems in the brain. Finally, clinical trials could be conducted to determine the safety and efficacy of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone as a therapeutic agent for Parkinson's disease and addiction.
Synthesis Methods
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone can be synthesized using a multistep process involving the reaction of 3-methylthiophen-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminomethylpiperidine to form the desired product, [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone. The synthesis of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is relatively straightforward and can be performed using standard laboratory equipment and techniques.
Scientific Research Applications
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the use of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone as a potential treatment for Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to increase dopamine levels in the brain, which may help to alleviate the symptoms of Parkinson's disease.
Another area of research has focused on the use of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone as a potential treatment for addiction. [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be effective in treating addiction in humans.
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-4-7-16-11(9)12(15)14-5-2-10(8-13)3-6-14/h4,7,10H,2-3,5-6,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTFAYSUINHWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)
![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide](/img/structure/B7589258.png)
![4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7589264.png)

![[4-(Aminomethyl)piperidin-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B7589305.png)
![[1-[1-(4-Fluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589308.png)
![[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)

![4-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589331.png)
